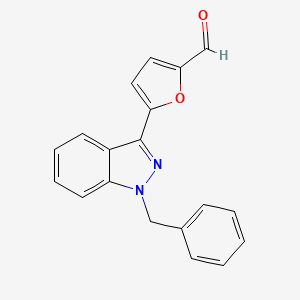
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde
Overview
Description
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde is an indazole derivative characterized by the presence of benzyl and furyl substituents at positions 1 and 3, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-benzylindazole with 5-formyl-2-furyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-3-(5-carboxy-2-furyl)indazole.
Reduction: 1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
3-(5’-Hydroxymethyl-2’-furyl)-1-benzyl indazole (YC-1): Shares a similar structure but with a hydroxymethyl group instead of a formyl group.
1-Benzyl-3-(5-carboxy-2-furyl)indazole: An oxidized derivative of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde.
Uniqueness: this compound is unique due to its specific formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-(1-benzylindazol-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C19H14N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI Key |
GGTLRAQCZKLGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














